2-{Bis[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]amino}ethan-1-ol
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Overview
Description
2-{Bis[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]amino}ethan-1-ol is a complex organic compound featuring an imidazole ring structure. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]amino}ethan-1-ol typically involves the cyclization of amido-nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of nickel-catalyzed addition to nitriles is a common approach .
Chemical Reactions Analysis
Types of Reactions
2-{Bis[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce imidazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
2-{Bis[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]amino}ethan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{Bis[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
- Bis(2-ethyl-5-methyl-1H-imidazol-4-yl)methane
Uniqueness
2-{Bis[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]amino}ethan-1-ol is unique due to its specific substitution pattern and the presence of the ethan-1-ol group, which can influence its solubility and reactivity compared to other imidazole derivatives .
Properties
CAS No. |
656238-95-8 |
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Molecular Formula |
C16H27N5O |
Molecular Weight |
305.42 g/mol |
IUPAC Name |
2-[bis[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C16H27N5O/c1-5-15-17-11(3)13(19-15)9-21(7-8-22)10-14-12(4)18-16(6-2)20-14/h22H,5-10H2,1-4H3,(H,17,19)(H,18,20) |
InChI Key |
FNGUVCJADZAMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(N1)C)CN(CCO)CC2=C(NC(=N2)CC)C |
Origin of Product |
United States |
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